molecular formula C9H14IN B14644332 Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide CAS No. 54125-84-7

Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide

Cat. No.: B14644332
CAS No.: 54125-84-7
M. Wt: 263.12 g/mol
InChI Key: CBRDTTWEBJBSIT-UHFFFAOYSA-M
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Description

Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide is a quaternary ammonium compound with the molecular formula C9H14IN. This compound is known for its unique structure, which includes a pyridinium ring substituted with a methyl group and an isopropyl group, along with an iodide ion. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide typically involves the quaternization of 2-isopropylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

C6H4N(CH3)(CH(CH3)2)+CH3IC9H14IN\text{C}_6\text{H}_4\text{N}(\text{CH}_3)(\text{CH}(\text{CH}_3)_2) + \text{CH}_3\text{I} \rightarrow \text{C}_9\text{H}_{14}\text{IN} C6​H4​N(CH3​)(CH(CH3​)2​)+CH3​I→C9​H14​IN

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different pyridinium salts.

    Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative or oxidized to a pyridine N-oxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Various pyridinium salts depending on the nucleophile used.

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

Scientific Research Applications

Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and as a catalyst in certain reactions.

    Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can participate in electron transfer reactions, influencing various biochemical pathways. The iodide ion can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 1,2-dimethyl-, iodide: Similar structure but with two methyl groups instead of a methyl and an isopropyl group.

    Pyridinium, 1-methyl-, iodide: Lacks the isopropyl group, making it less sterically hindered.

Uniqueness

Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide is unique due to the presence of both a methyl and an isopropyl group on the pyridinium ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and applications in various fields.

Properties

CAS No.

54125-84-7

Molecular Formula

C9H14IN

Molecular Weight

263.12 g/mol

IUPAC Name

1-methyl-2-propan-2-ylpyridin-1-ium;iodide

InChI

InChI=1S/C9H14N.HI/c1-8(2)9-6-4-5-7-10(9)3;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

CBRDTTWEBJBSIT-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC=[N+]1C.[I-]

Origin of Product

United States

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